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molecular formula C7H12N2O2 B8368355 (1-Imidazolyl)acetaldehyde dimethylacetal

(1-Imidazolyl)acetaldehyde dimethylacetal

Cat. No. B8368355
M. Wt: 156.18 g/mol
InChI Key: YREPEXAYKZWBSE-UHFFFAOYSA-N
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Patent
US04885293

Procedure details

Dissolve sodium spheres (2.3 g) in dry methanol (100 ml) at room temperature, add imidazole (6.3 ml) and stir for 1 hour at room temperature. Add bromoacetaldehyde dimethylacetal (11.8 ml) and heat the resultant mixture overnight at reflux. Evaporate the solvent in vacuo, partition the resultant residue between EtOAc and water, dry the organic layer over MgSO4, and evaporate the solvent. Purify the resultant residue by flash chromatography on SiO2 (250 g), eluting with 4% CH3OH in CH2Cl2. Combine the desired fractions and evaporate the solvent to obtain (1-imidazolyl)acetaldehyde dimethylacetal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
11.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10]Br>CO>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
11.8 mL
Type
reactant
Smiles
COC(CBr)OC
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
partition the resultant residue between EtOAc and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporate the solvent
CUSTOM
Type
CUSTOM
Details
Purify the resultant residue by flash chromatography on SiO2 (250 g)
WASH
Type
WASH
Details
eluting with 4% CH3OH in CH2Cl2
CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CN1C=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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